molecular formula C18H14ClN5OS B2605337 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorobenzyl)acetamide CAS No. 1359031-20-1

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorobenzyl)acetamide

Cat. No. B2605337
CAS RN: 1359031-20-1
M. Wt: 383.85
InChI Key: YUQQATCGSYDOES-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[4,3-a]quinoxaline derivatives have been identified as potent inhibitors of the PCAF bromodomain . They have been designed and synthesized for their DNA intercalation activities as potential anticancer agents .


Synthesis Analysis

The synthesis of these compounds involves the modification of the triazolophthalazine ring system to its bioisosteric triazoloquinazoline while maintaining other essential structural fragments for effective binding .


Molecular Structure Analysis

Molecular docking studies were performed to investigate the binding modes of these compounds with the DNA active site . The data obtained from biological testing highly correlated with those obtained from the molecular modeling studies .

Scientific Research Applications

Anticonvulsant Agents

Research indicates that derivatives of the [1,2,4]Triazolo[4,3-a]quinoxaline, including 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide, serve as precursors for synthesizing novel quinoxaline derivatives with anticonvulsant properties. These compounds have shown promising results in anticonvulsant evaluation carried out using metrazol-induced convulsions models, with two synthesized compounds displaying significant anticonvulsant activities (Alswah, Ghiaty, El-Morsy, & El-Gamal, 2013).

Antiallergic Agents

Another study explored the synthesis of 1,2,4-Triazolo[4,3-a]quinoxaline-1,4-diones as antiallergic agents, showing effectiveness in inhibiting antigen-induced release of histamine from rat peritoneal mast cells and rat passive cutaneous anaphylaxis tests. This class of compounds exhibited good antiallergic activity, with one compound being notably more potent than disodium cromoglycate in the RMC assay (Loev et al., 1985).

Antidepressant Agents

4-Amino[1,2,4]triazolo[4,3-a]quinoxalines have been prepared and tested for their potential as rapid-acting antidepressant agents. Many compounds from this class reduced immobility in Porsolt's behavioral despair model in rats upon acute administration, indicating their therapeutic potential as novel and rapid-acting antidepressant agents. Furthermore, these compounds displayed significant binding to adenosine A1 and A2 receptors, suggesting a mechanism of action that may involve adenosine receptor antagonism (Sarges et al., 1990).

Positive Inotropic Activity

Research into N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives has demonstrated positive inotropic activity by measuring left atrium stroke volume on isolated rabbit heart preparations. Several compounds showed favorable activity compared to the standard drug, milrinone, indicating potential applications in treating heart conditions (Zhang, Cui, Hong, Quan, & Piao, 2008).

Antimicrobial Agents

Derivatives of the 2-aryl-8-chloro-1,2,4-triazolo[1,5-a]quinoxalin-4-amines have been synthesized and tested for their antimicrobial properties. This research demonstrated significant potency and selectivity at adenosine receptors, with some compounds showing potential as antimicrobial agents due to their structure-activity relationships (Catarzi et al., 2005).

Mechanism of Action

Target of Action

The primary target of the compound 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorobenzyl)acetamide is DNA . This compound is known to intercalate DNA, a process where the compound inserts itself between the base pairs of the DNA helix . This interaction with DNA is a common mechanism of action for many anticancer agents .

Mode of Action

This compound interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the compound between the base pairs of the DNA helix, disrupting the normal structure and function of the DNA . This disruption can inhibit the replication and transcription processes of the DNA, thereby preventing the proliferation of cancer cells .

Biochemical Pathways

The interaction of this compound with DNA affects the biochemical pathways involved in DNA replication and transcription . By intercalating into the DNA helix, the compound disrupts these processes, leading to the inhibition of cancer cell proliferation . The downstream effects of this disruption can include cell cycle arrest and apoptosis, or programmed cell death .

Pharmacokinetics

In silico admet profiles have been created for this compound . These profiles can provide valuable insights into the compound’s bioavailability, which is crucial for its effectiveness as a therapeutic agent .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of DNA structure and function, inhibition of DNA replication and transcription, and the potential induction of cell cycle arrest and apoptosis . These effects contribute to the compound’s anti-proliferative activity against cancer cells .

Future Directions

The most potent derivatives of these compounds were found to be effective against various cancer cell lines, suggesting that they could be used as a template for future design, optimization, and investigation to produce more potent anticancer analogs .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5OS/c19-13-7-5-12(6-8-13)9-20-16(25)10-26-18-17-23-21-11-24(17)15-4-2-1-3-14(15)22-18/h1-8,11H,9-10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQQATCGSYDOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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